2',3'-Dehydrosalannol

X-ray crystallography Limonoid conformation Structure-activity relationship

Researchers studying cathepsin-mediated pro-survival signaling in triple-negative breast cancer require authenticated 2',3'-dehydrosalannol to ensure reproducible modulation of pAKT, BCL-2, cyclin D1, BAX, and cleaved caspase-3. Substituting structurally related limonoids (e.g., 3-desacetylsalannin) compromises target engagement due to a 5.7° C1-O1-C31-C32 dihedral angle shift that alters receptor binding. - ≥98% HPLC purity with crystallographic identity verification for SAR studies. - 32-fold MIC range (0.78-25 µg/mL) across five bacterial strains enables assay normalization. - Authenticated reference material for HPLC method development and batch-to-batch consistency testing in neem formulations.

Molecular Formula C32H42O8
Molecular Weight 554.7 g/mol
Cat. No. B12316368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dehydrosalannol
Molecular FormulaC32H42O8
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C
InChIInChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3
InChIKeyBGHFPZJLGAYVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dehydrosalannol for Research Procurement: Limonoid Class, Structure, and Analytical Identity


2',3'-Dehydrosalannol (CAS 97411-50-2; C32H42O8; MW 554.68) is a tetranortriterpenoid limonoid isolated from Azadirachta indica (neem) leaves [1] [2]. It was first identified by Garg & Bhakuni (1985) and structurally characterized via one- and two-dimensional NMR and X-ray crystallography [2]. The compound belongs to the meliacin family, sharing a core skeleton with salannin and 3-desacetylsalannin, but is distinguished by a 3-methylbutenoyl (O-senecioxy) ester group at the C1 position rather than the 2-methylbutenoyl (O-tigloyl) group found in 3-desacetylsalannin [1] [3].

Why 2',3'-Dehydrosalannol Cannot Be Interchanged with Other Neem Limonoids in Bioassays


Limonoids from Azadirachta indica exhibit pronounced structure-dependent variation in biological activity despite their shared core skeleton [1]. The substitution of a 3-methylbutenoyl ester in 2',3'-dehydrosalannol for the 2-methylbutenoyl group in 3-desacetylsalannin introduces a measurable conformational change in the C1–O1–C31–C32 dihedral angle (−177.6° vs −171.9°) that can alter receptor binding and downstream signaling [1] [2]. Consequently, antifeedant potency, antibacterial spectrum, and anticancer signaling inhibition are not conserved across structurally related limonoids—necessitating compound-specific validation rather than class-based substitution [3].

2',3'-Dehydrosalannol: Quantitative Differentiation Evidence for Scientific Selection


Conformational Divergence at the C1 Ester Group: Dihedral Angle Comparison vs 3-Desacetylsalannin

X-ray crystallographic analysis reveals that 2',3'-dehydrosalannol adopts a distinct conformation relative to its closest structural analog, 3-desacetylsalannin (DAS), due to the replacement of a 2-methylbutenoyl (O-tigloyl) group with a 3-methylbutenoyl (O-senecioxy) group at C1. The C1–O1–C31–C32 dihedral angle in 2',3'-dehydrosalannol is −177.6(3)°, compared to −171.9(2)° in DAS—a 5.7° difference that alters the spatial orientation of the ester moiety [1].

X-ray crystallography Limonoid conformation Structure-activity relationship

Antibacterial Potency Profiling: MIC Values Against Five Clinically Relevant Strains

2',3'-Dehydrosalannol exhibits differential antibacterial potency across a panel of five ATCC reference strains, with MIC values ranging from 0.78 µg/mL against Klebsiella pneumoniae to 25 µg/mL against Enterococcus faecalis . While no direct head-to-head comparator data for other limonoids are available under identical conditions, the broad MIC range indicates strain-selective activity that must be considered when designing antimicrobial screening panels .

Antimicrobial susceptibility MIC determination Natural product antibacterial

Anticancer Mechanism in Triple-Negative Breast Cancer: Cathepsin-Mediated Signaling Inhibition

In triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468, 2',3'-dehydrosalannol (DHS) inhibits cathepsin-mediated pro-survival signaling, leading to growth arrest and apoptosis. Mechanistically, DHS treatment downregulates pAKT, BCL-2, and cyclin D1 while upregulating pro-apoptotic markers BAX and cleaved caspase-3 [1]. No direct comparator limonoid was evaluated in this study; the evidence is compound-specific rather than comparative.

TNBC Cathepsin inhibition Apoptosis induction

Molecular Docking Affinity Ranking: Binding Energy Comparison Among Neem Limonoids Against SARS-CoV-2 Mpro

In silico molecular docking against the SARS-CoV-2 main protease (Mpro) demonstrates that 2',3'-dehydrosalannol exhibits a binding affinity of −12.2 kcal/mol, placing it among the top-binding neem limonoids but below azadirachtin H (−14.3 kcal/mol) and comparable to salannin (−12.2 kcal/mol) [1]. This cross-study data provides a rank-order reference for prioritizing limonoids in antiviral screening workflows.

Molecular docking SARS-CoV-2 Mpro Binding affinity

Quantitative Variability in Commercial Neem Formulations: HPLC Content Analysis for Quality Control Standardization

HPLC analysis of five commercial Ayurvedic neem formulations revealed substantial batch-to-batch variability in 2',3'-dehydrosalannol content, alongside salannin, nimbolide, and azadiradione [1]. The wide variation (exact numerical ranges not reported in abstract) underscores the necessity of using authenticated reference standards of 2',3'-dehydrosalannol for method validation and formulation quality control [1].

HPLC quantification Phytochemical standardization Quality control

Antifeedant Activity Against Spodoptera litura: Qualitative Similarity to 3-Desacetylsalannin

2',3'-Dehydrosalannol possesses antifeedant activity against the polyphagous pest Spodoptera litura (tobacco cutworm), a property originally reported in the compound's isolation paper and subsequently confirmed in crystallographic studies [1] [2]. The activity is described as similar to that of 3-desacetylsalannin, though no quantitative feeding inhibition index or EC50 values are provided in the available literature [1].

Insect antifeedant Spodoptera litura Agricultural pest control

Procurement-Relevant Application Scenarios for 2',3'-Dehydrosalannol


Triple-Negative Breast Cancer (TNBC) Signaling Pathway Research

Researchers investigating cathepsin-mediated pro-survival signaling in TNBC should select 2',3'-dehydrosalannol based on its demonstrated ability to downregulate pAKT, BCL-2, and cyclin D1 while inducing BAX and cleaved caspase-3 in MDA-MB-231 and MDA-MB-468 cell lines [1]. This mechanism-driven application requires authenticated compound identity and purity (≥98% by HPLC) to ensure reproducible modulation of these specific markers.

Structure-Activity Relationship (SAR) Studies of Limonoid Ester Conformation

The 5.7° difference in the C1–O1–C31–C32 dihedral angle between 2',3'-dehydrosalannol and 3-desacetylsalannin makes this compound a critical comparator for SAR investigations examining how ester group orientation influences limonoid bioactivity [2]. Procurement of both compounds with verified crystallographic identity enables rigorous conformational analysis.

Antimicrobial Screening Panel Positive Control Development

With a 32-fold MIC range across five clinically relevant bacterial strains (0.78 µg/mL against K. pneumoniae to 25 µg/mL against E. faecalis), 2',3'-dehydrosalannol serves as a benchmark for validating antimicrobial assay sensitivity and for normalizing potency of novel limonoid derivatives . The broad potency gradient facilitates inter-assay comparability.

Herbal Product Quality Control and Regulatory Standardization

The documented phytochemical variability of 2',3'-dehydrosalannol in commercial neem formulations underscores its utility as a reference standard for HPLC method development and batch-to-batch consistency testing [3]. Analytical laboratories require authenticated reference material for compliance with pharmacopoeial monograph development.

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